molecular formula C9H5Cl2F2NO B1410154 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile CAS No. 1806349-21-2

3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410154
CAS No.: 1806349-21-2
M. Wt: 252.04 g/mol
InChI Key: QSNYQXQXBZVYLI-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile is a substituted phenylacetonitrile derivative characterized by a dichloro (Cl) substitution at the 3- and 4-positions of the aromatic ring and a difluoromethoxy (OCF2H) group at the 2-position. The acetonitrile moiety (-C≡N) at the benzylic position confers reactivity and polarity, while the halogen and fluorinated substituents enhance electronic and steric effects. This compound is structurally distinct from simpler phenylacetonitriles due to its electron-withdrawing substituents, which likely influence its physicochemical properties (e.g., solubility, volatility) and biological interactions.

Properties

IUPAC Name

2-[3,4-dichloro-2-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-6-2-1-5(3-4-14)8(7(6)11)15-9(12)13/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNYQXQXBZVYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylacetonitrile derivative.

    Chlorination: The phenylacetonitrile derivative undergoes chlorination to introduce chlorine atoms at the 3 and 4 positions of the phenyl ring.

    Difluoromethoxylation: The chlorinated intermediate is then subjected to difluoromethoxylation to introduce the difluoromethoxy group at the 2 position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylacetonitrile derivatives.

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Substituent Effects:

  • Chlorine (Cl) Substituents : The 3,4-dichloro configuration increases molecular weight and lipophilicity compared to unsubstituted phenylacetonitrile. Chlorine’s electron-withdrawing nature may reduce nucleophilic susceptibility at the aromatic ring.
  • Difluoromethoxy (OCF2H) Group : This substituent enhances metabolic stability compared to methoxy (OCH3) groups, as seen in pharmaceuticals like pantoprazole, where fluorination mitigates oxidative degradation .
Table 1: Substituent-Driven Property Comparison
Compound Substituents Molecular Weight* Volatility (Inferred) Stability (Inferred)
Phenylacetonitrile None 117.15 g/mol High Moderate
3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile 3-Cl, 4-Cl, 2-OCF2H ~258.5 g/mol† Low High (fluorinated)
Prunasin anitrile (benzyl β-D-glucopyranoside) β-D-Glucopyranosyloxy 293 g/mol Very Low High (glycosidic)

*Calculated using atomic masses. †Estimated based on substituent additions.

Biological Activity

3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₆Cl₂F₂N
  • Molecular Weight : 236.06 g/mol

The presence of chlorine and fluorine atoms in its structure suggests potential reactivity and biological activity, particularly in pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study comparing various compounds, it was found to effectively inhibit the growth of several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to known antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The compound appears to inhibit key enzymes involved in cell proliferation and survival:

  • Caspases : Activation leads to apoptosis.
  • Kinases : Inhibition disrupts signaling pathways essential for cancer cell growth.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methods : Disc diffusion and MIC assays were performed.
    • Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.
  • In Vitro Anticancer Study :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Methods : MTT assay was used to determine cell viability.
    • Results : At concentrations of 10 µM and above, significant reductions in cell viability were observed, with IC50 values calculated at approximately 8 µM.

Comparative Analysis of Biological Activities

Activity TypeCompoundMIC/IC50 ValueReference
AntimicrobialThis compound32 µg/mL (S. aureus)
AnticancerThis compoundIC50 = 8 µM (MCF-7)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile
Reactant of Route 2
3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile

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